

"3-(3-Chloro-4-fluorophenyl)propanal" chemical properties and structure

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Compound of Interest

Compound Name: 3-(3-Chloro-4-fluorophenyl)propanal

Cat. No.: B7856471

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An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal

This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthetic routes for **3-(3-Chloro-4-fluorophenyl)propanal**, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data with established chemical principles and synthetic methodologies for analogous compounds.

Chemical Identity and Structure

3-(3-Chloro-4-fluorophenyl)propanal is a substituted aromatic aldehyde. Its core structure consists of a propanal chain attached to a 3-chloro-4-fluorophenyl ring.

Structure:

Key Identifiers:

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 3-(3-Chloro-4-fluorophenyl)propanal |
| CAS Number | 1057671-07-4[1] |
| Molecular Formula | C ₉ H ₈ ClFO[1] |
| Molecular Weight | 186.61 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1CCC=O)F)Cl |
| InChI Key | InChI=1S/C9H8ClFO/c10-8-5-6(1-2-4-12)3-7(11)9-8/h1,3,5H,2,4H2 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-(3-Chloro-4-fluorophenyl)propanal** are not readily available in the reviewed literature. The following table summarizes the known and predicted properties. Researchers should determine these properties experimentally for specific applications.

Table of Physicochemical Properties:

| Property | Value | Source |
|----------------------|---------------------------------------|--------|
| Molecular Weight | 186.61 g/mol | [1] |
| Purity Specification | ≥ 95% | [1] |
| Appearance | Not Reported | - |
| Boiling Point | Not Reported | - |
| Melting Point | Not Reported | - |
| Density | Not Reported | - |
| Solubility | Not Reported | - |
| Storage Conditions | Store long-term in a cool, dry place. | [1] |

Proposed Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(3-Chloro-4-fluorophenyl)propanal** is not available in the cited literature, several general methods for the preparation of 3-arylpropanals can be adapted. Below are three plausible synthetic routes.

Route 1: Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol

This is a common and reliable method for the synthesis of aldehydes from primary alcohols. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

- **Dissolution:** Dissolve 3-(3-Chloro-4-fluorophenyl)propan-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or acetone.
- **Oxidation:** Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 equivalents), to the solution at room temperature. Alternative reagents include Dess-Martin periodinane or a Swern oxidation (oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium thiosulfate for PCC oxidations). Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-(3-Chloro-4-fluorophenyl)propanal**.

Logical Workflow for Oxidation Synthesis:

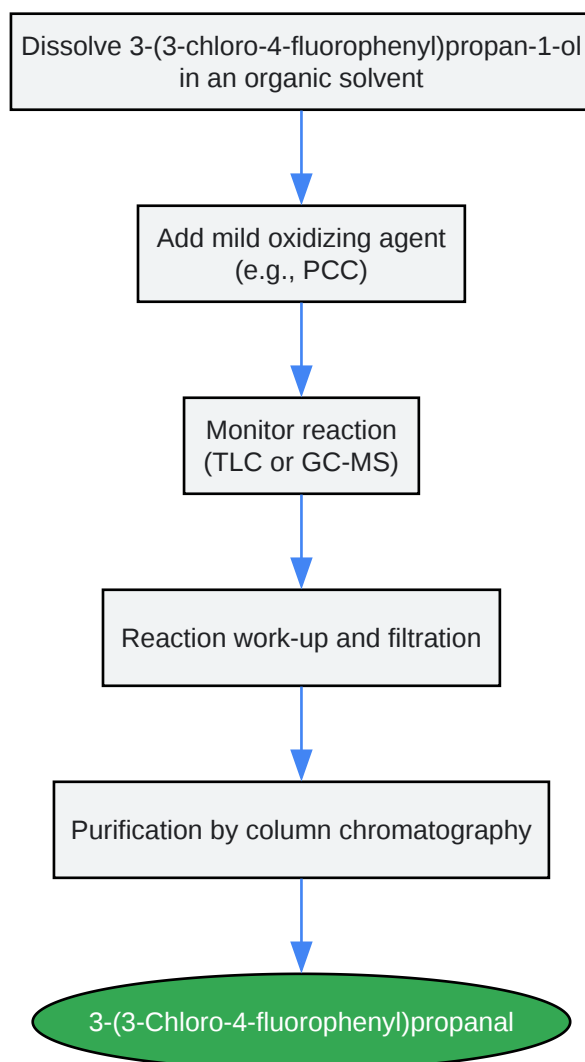


Figure 1: Workflow for the Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol

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Caption: Figure 1: Workflow for the Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol.

Route 2: Reduction of 3-(3-Chloro-4-fluorophenyl)propanoic Acid or its Derivatives

Carboxylic acids and their derivatives, such as esters or acyl chlorides, can be partially reduced to aldehydes using specific reducing agents.

Experimental Protocol:

- **Precursor Preparation:** Convert 3-(3-Chloro-4-fluorophenyl)propanoic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester (e.g., a methyl or ethyl ester via Fischer esterification).
- **Reduction:**
 - **From Acyl Chloride:** Dissolve the acyl chloride in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride ($\text{LiAlH}(\text{OtBu})_3$) (1.1 equivalents) dropwise.
 - **From Ester:** Dissolve the ester in a dry, aprotic solvent like THF or toluene and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.
- **Monitoring and Work-up:** Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water and an acid or base wash).
- **Extraction and Purification:** Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Route 3: Hydroformylation of 1-Chloro-2-fluoro-4-vinylbenzene

Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This method can produce a mixture of linear and branched aldehydes.

Experimental Protocol:

- **Reaction Setup:** In a high-pressure reactor, dissolve 1-chloro-2-fluoro-4-vinylbenzene and a suitable catalyst, such as a rhodium-based catalyst (e.g., $\text{Rh}(\text{CO})_2(\text{acac})$) with a phosphine ligand (e.g., triphenylphosphine), in a degassed solvent like toluene.
- **Reaction Conditions:** Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H_2) gas (syngas), typically at pressures ranging from 10 to 100 atm. Heat the

reaction mixture, usually between 60 and 120 °C. The ratio of CO to H₂ and the choice of ligand can influence the regioselectivity towards the desired linear product.

- **Monitoring and Work-up:** Monitor the consumption of the starting material by GC. After cooling and depressurizing the reactor, the catalyst may be removed by precipitation or filtration.
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude product, which may contain both linear and branched isomers, is purified by column chromatography or distillation to isolate **3-(3-Chloro-4-fluorophenyl)propanal**.

Proposed Synthetic Pathway via Hydroformylation:

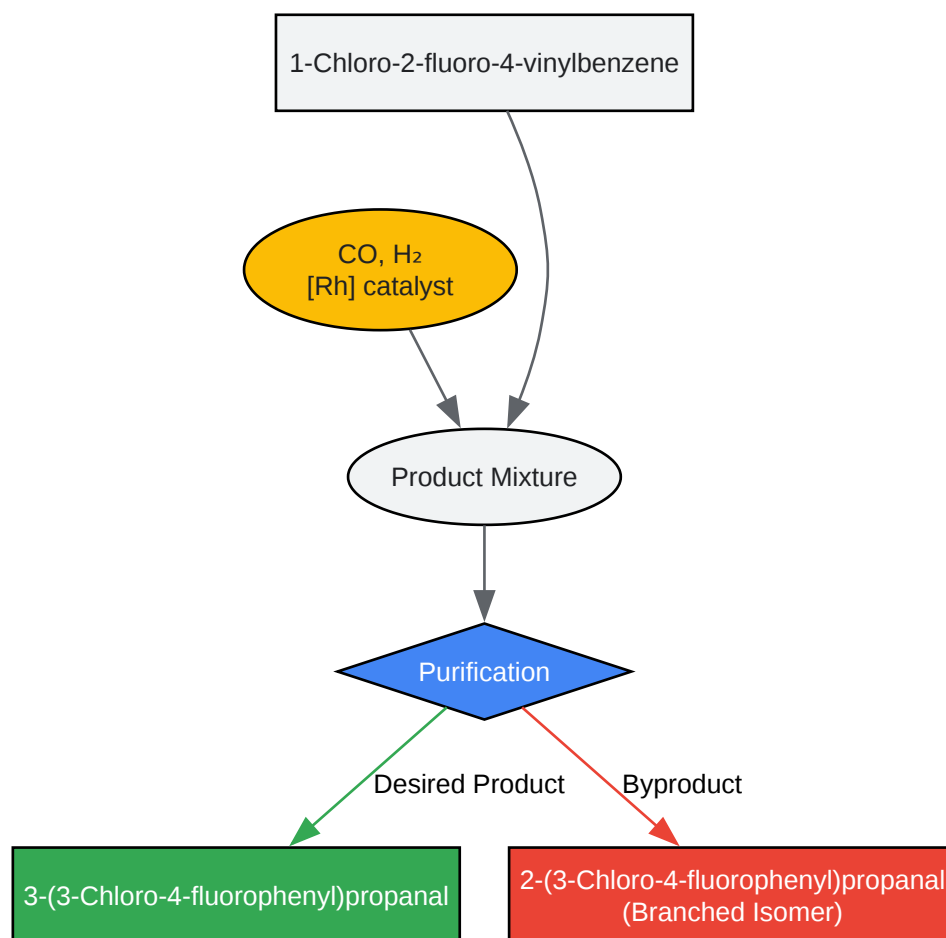


Figure 2: Synthetic Pathway via Hydroformylation

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Caption: Figure 2: Synthetic Pathway via Hydroformylation.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the reviewed scientific literature detailing the involvement of **3-(3-Chloro-4-fluorophenyl)propanal** in any signaling pathways or its specific biological activities. Its structural similarity to other biologically active molecules suggests potential applications in medicinal chemistry, but this would require experimental validation.

Safety, Handling, and Storage

Specific safety and hazard information for **3-(3-Chloro-4-fluorophenyl)propanal** is not detailed in the available literature. However, based on the functional groups present and data for analogous compounds, the following precautions are recommended:

- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing and reducing agents. The supplier recommends long-term storage in a cool, dry place^[1].

Conclusion

3-(3-Chloro-4-fluorophenyl)propanal is a chemical compound with potential applications in research and development. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its structure, identity, and plausible synthetic methodologies based on established organic chemistry principles. Researchers are encouraged to perform their own experimental characterization and safety assessments before use.

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References

- 1. 1057671-07-4 3-(3-chloro-4-fluorophenyl)propanal AKSci 7952EQ [aksci.com]
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